molecular formula C14H12ClN3OS2 B3501647 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3501647
M. Wt: 337.9 g/mol
InChI Key: TYGZIGLVSUNTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, also known as CTMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and pests. 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its inhibition by 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol leads to cell death. 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses in insects. This leads to paralysis and eventual death of the insect.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have minimal toxicity to mammals and other non-target organisms, making it a promising candidate for the development of new antifungal and insecticidal agents. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol on different organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various microorganisms and pests, making it a versatile tool for researchers in different fields. However, its potential toxicity to non-target organisms and the environment should be carefully evaluated before its widespread use. Additionally, the synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antifungal and insecticidal agents based on the structure of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. Researchers could also investigate the potential use of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol as a building block for the synthesis of new materials and polymers with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol on different organisms, as well as its potential toxicity to the environment.

Scientific Research Applications

4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent antifungal and antibacterial activities against a wide range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. In agriculture, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been investigated as a potential fungicide and insecticide due to its broad-spectrum activity against various pests and pathogens. In material science, 4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of novel polymers and materials with unique properties.

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c1-19-12-5-4-9(15)7-11(12)18-13(16-17-14(18)20)8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZIGLVSUNTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(5-chloro-2-methoxyphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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